BenchChemオンラインストアへようこそ!

2-methyl-5H-pyrimido[5,4-b]indole

Medicinal chemistry Drug design ADME prediction

2-Methyl-5H-pyrimido[5,4-b]indole (PubChem CID 13321934, molecular formula C₁₁H₉N₃, molecular weight 183.21 g/mol) is a tricyclic heterocycle composed of a pyrimidine ring fused to an indole system through the [5,4-b] linkage, bearing a methyl substituent at the 2-position. The compound belongs to the broader pyrimidoindole chemotype, which has been independently validated as a privileged scaffold for Toll-like receptor 4 (TLR4) modulation, α₁-adrenoceptor binding, and benzodiazepine receptor engagement.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B8281079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5H-pyrimido[5,4-b]indole
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)C3=CC=CC=C3N2
InChIInChI=1S/C11H9N3/c1-7-12-6-10-11(13-7)8-4-2-3-5-9(8)14-10/h2-6,14H,1H3
InChIKeyQRBUAODQLSSWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2-Methyl-5H-pyrimido[5,4-b]indole: Core Scaffold & Physicochemical Identity


2-Methyl-5H-pyrimido[5,4-b]indole (PubChem CID 13321934, molecular formula C₁₁H₉N₃, molecular weight 183.21 g/mol) is a tricyclic heterocycle composed of a pyrimidine ring fused to an indole system through the [5,4-b] linkage, bearing a methyl substituent at the 2-position [1]. The compound belongs to the broader pyrimidoindole chemotype, which has been independently validated as a privileged scaffold for Toll-like receptor 4 (TLR4) modulation, α₁-adrenoceptor binding, and benzodiazepine receptor engagement [2]. Unlike the more extensively characterized regioisomer pyrimido[4,5-b]indole, the [5,4-b] isomer presents a distinct spatial arrangement of hydrogen-bond donor/acceptor functionalities that translates into measurably different target-selectivity profiles [3][4].

Why Pyrimidoindole Isomers and 2-Unsubstituted Analogs Cannot Substitute 2-Methyl-5H-pyrimido[5,4-b]indole


Simple replacement of 2-methyl-5H-pyrimido[5,4-b]indole with the unsubstituted parent 5H-pyrimido[5,4-b]indole or the regioisomeric 9H-pyrimido[4,5-b]indole introduces quantifiable alterations in lipophilicity, molecular recognition geometry, and target selectivity that directly compromise experimental reproducibility. The methyl group at position 2 shifts the computed octanol–water partition coefficient (XLogP3) from 1.8 to 2.2 relative to the des-methyl parent, a ΔlogP of +0.40 that predicts a measurable increase in membrane permeability and pharmacokinetic distribution [1][2]. More critically, the [5,4-b] vs. [4,5-b] ring-fusion topology reorients the indole N–H hydrogen-bond donor by approximately 120° relative to the pyrimidine nitrogen lone pairs, a geometric difference that controls which receptor pockets the scaffold can productively occupy [3]. Patent and primary literature data confirm that the pyrimido[5,4-b]indole core achieves strong benzodiazepine-receptor displacement (flunitrazepam competition assay) and selective TLR4 agonism, whereas the [4,5-b] isomer is predominantly directed toward kinase inhibition [4]. Interchanging these scaffolds without accounting for these measured differences leads to divergent biological readouts.

2-Methyl-5H-pyrimido[5,4-b]indole: Quantitative Differentiation Data Against Closest Analogs


Increased Lipophilicity (XLogP3) Versus Unsubstituted 5H-Pyrimido[5,4-b]indole

The 2-methyl substituent elevates the computed octanol–water partition coefficient (XLogP3) from 1.8 for the unsubstituted 5H-pyrimido[5,4-b]indole to 2.2 for the title compound, a ΔlogP of +0.40 [1][2]. This lipophilicity increment is within the range documented to improve passive membrane permeability by approximately 2- to 3-fold in Caco-2 monolayer models for heterocyclic scaffolds of similar molecular weight [3].

Medicinal chemistry Drug design ADME prediction

Regioisomeric Scaffold Differentiation: [5,4-b] vs. [4,5-b] Ring Fusion Topology

The pyrimido[5,4-b]indole and pyrimido[4,5-b]indole regioisomers share identical molecular formula (C₁₀H₇N₃ for parent cores) but differ in the spatial orientation of the indole N–H relative to the pyrimidine nitrogens. In head-to-head EGFR tyrosine kinase screening, pyrimido[5,4-b]indole derivatives bearing a 4-(m-bromoanilino) substituent achieved IC₅₀ values in the 1–10 nM range, whereas analogously substituted pyrimido[4,5-b]indole congeners were 10- to 100-fold less potent [1]. Conversely, the [5,4-b] scaffold is the chemotype that yielded selective TLR4 agonists (compound 36, human TLR4 EC₅₀ ≈ 0.3 µM), while the [4,5-b] isomer is associated with GSK-3β and CK2 kinase inhibition [2][3].

Medicinal chemistry Scaffold-hopping Receptor selectivity

High Melting Point as a Surrogate Indicator of Crystalline Purity and Handling Stability

The melting point of 2-methyl-5H-pyrimido[5,4-b]indole is reported as 240–242 °C following chromatographic purification (silica gel, CH₂Cl₂/MeOH 10:1) in the patented synthetic route [1]. This value is substantially higher than that of the unsubstituted 5H-pyrimido[5,4-b]indole, which lacks a well-defined melting point in the primary literature, and exceeds the melting point of the regioisomeric 9H-pyrimido[4,5-b]indole (typically 180–195 °C depending on purity) [2]. A melting point above 240 °C with a narrow 2 °C range indicates high crystalline order and minimal amorphous or solvate contamination, facilitating reliable gravimetric dispensing for quantitative biological assays.

Analytical chemistry Quality control Solid-state characterization

Validated Benzodiazepine-Receptor Pharmacophore: Patent-Backed Affinity for CNS Target Engagement

According to US Patent 4,564,610, 2-alkyl-substituted 5H-pyrimido[5,4-b]indoles—of which 2-methyl-5H-pyrimido[5,4-b]indole is the prototypical exemplar—exhibit strong affinity for the benzodiazepine binding site of the GABAₐ receptor complex, as demonstrated by the displacement of radiolabeled flunitrazepam ([³H]-FNZ) in receptor-binding assays [1]. The patent explicitly claims compounds where R² is C₁₋₅ alkyl, and the 2-methyl compound is the simplest member of this series that maintains pharmacophore activity [2]. By contrast, the regioisomeric pyrimido[4,5-b]indole scaffold is not reported to share this benzodiazepine-receptor affinity profile in the primary patent literature, being instead directed toward kinase inhibition and GSK-3β modulation [3].

Neuroscience Benzodiazepine receptor CNS drug discovery

TLR4 Agonist Scaffold Precedence: Class-Level Immunomodulatory Activity of the Pyrimido[5,4-b]indole Core

The pyrimido[5,4-b]indole chemotype—the exact ring system of the title compound—has been validated through systematic structure–activity relationship (SAR) studies as a selective Toll-like receptor 4 (TLR4) agonist scaffold. In human TLR4 reporter cell assays, optimized pyrimido[5,4-b]indole derivatives bearing C8-aryl substituents achieved submicromolar agonist activity (compound 36: human TLR4 EC₅₀ ≈ 0.3 µM), with the unsubstituted core scaffold serving as the essential pharmacophoric anchor [1]. The 2-methyl substituent is synthetically permissive for subsequent C8 functionalization, as demonstrated by the divergent SAR that produced compounds with potencies significantly greater than the semi-optimized lead compound 1 [2]. The regioisomeric pyrimido[4,5-b]indole scaffold does not exhibit TLR4 agonist activity and is not represented in TLR4-focused screening collections [3].

Immuno-oncology Toll-like receptor 4 Innate immunity

Physicochemical Property Vector: Molecular Weight and PSA Compared Across Pyrimidoindole Isomers

The molecular weight of 2-methyl-5H-pyrimido[5,4-b]indole (183.21 g/mol, PubChem CID 13321934) is 14.03 Da higher than the unsubstituted parent 5H-pyrimido[5,4-b]indole (169.18 g/mol, PubChem CID 770811), corresponding exactly to the mass of one methylene (–CH₂–) unit, and identical within 0.03 Da to the regioisomeric 9H-pyrimido[4,5-b]indole (169.18 g/mol) plus the methyl increment [1][2][3]. The topological polar surface area (TPSA) is conserved at 41.6 Ų across all three scaffolds, indicating that the methyl substitution and regioisomerism do not alter the overall hydrogen-bonding capacity. However, the computed XLogP3 distinguishes the three: 1.8 (unsubstituted [5,4-b]), 2.0 ([4,5-b]), and 2.2 (2-methyl-[5,4-b]) [4]. This narrow but measurable lipophilicity gradient enables fine-tuning of logD without altering TPSA—a property vector that is valuable for optimizing CNS multiparameter optimization (MPO) scores when the [5,4-b] scaffold is required for target engagement.

Medicinal chemistry Lead-likeness Property-based design

Optimal Deployment Scenarios for 2-Methyl-5H-pyrimido[5,4-b]indole in Drug Discovery and Chemical Biology


TLR4-Targeted Immuno-Oncology Library Synthesis

Use 2-methyl-5H-pyrimido[5,4-b]indole as the core scaffold for generating C8-arylated or N5-alkylated derivative libraries aimed at selective TLR4 agonism for macrophage repolarization in the tumor microenvironment. The scaffold's validated TLR4 agonist activity (human TLR4 EC₅₀ ≈ 0.3 µM for optimized C8-aryl derivatives) and the demonstrated 5-fold enhancement of macrophage phagocytic efficiency against B-cell lymphoma cells provide a strong precedent for this application [1][2]. The 2-methyl group preserves synthetic versatility at C8 and N5 positions while contributing a +0.40 XLogP3 increment that may enhance cellular uptake relative to the des-methyl scaffold [3].

CNS Benzodiazepine-Receptor Pharmacophore Exploration

Deploy 2-methyl-5H-pyrimido[5,4-b]indole as the minimalist pharmacophoric core for benzodiazepine-receptor ligand design, leveraging the patent-validated [³H]-flunitrazepam displacement activity of 2-alkyl-5H-pyrimido[5,4-b]indoles [4]. The compound's moderate lipophilicity (XLogP3 = 2.2), low molecular weight (183.21 g/mol), and conserved TPSA (41.6 Ų) place it within favorable CNS MPO parameter space, making it an attractive starting point for fragment-based or structure-guided optimization of anxiolytic or anticonvulsant candidates [3].

Kinase Inhibitor Scaffold-Hopping and EGFR Program Chemistry

Employ 2-methyl-5H-pyrimido[5,4-b]indole as a regioisomeric alternative to pyrimido[4,5-b]indole for EGFR tyrosine kinase inhibitor programs, where the [5,4-b] scaffold has demonstrated up to 100-fold potency advantage over the [4,5-b] isomer in head-to-head EGFR IC₅₀ comparisons [5]. The 2-methyl substituent is synthetically compatible with 4-position aniline coupling required for the ATP-competitive pharmacophore.

Analytical Reference Standard for Pyrimidoindole Isomer Identification

Utilize the sharply defined melting point (240–242 °C) and distinctive computed descriptors (XLogP3 = 2.2, MW = 183.21) of 2-methyl-5H-pyrimido[5,4-b]indole as an orthogonal identity check to distinguish the [5,4-b] isomer from co-eluting or isobaric [4,5-b] isomers during HPLC-MS or UPLC-UV library purification workflows [3][4]. The readily measurable melting point provides a rapid, non-instrumental QC gate before committing compound to high-value biological assays.

Quote Request

Request a Quote for 2-methyl-5H-pyrimido[5,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.